![molecular formula C9H6Br2S B1405142 Benzo[b]thiophene, 2-bromo-3-(bromomethyl)- CAS No. 183861-05-4](/img/structure/B1405142.png)

Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-

Overview

Description

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is a chemical compound that is formed by bromination of 3-methyl thiophene with N-bromosuccinimide in the absence of benzoyl peroxide .

Synthesis Analysis

The synthesis of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” involves bromination of 3-methyl thiophene with N-bromosuccinimide . It has also been used in the preparation of poly (3,3′′′-dimethyl- (2,2′:5′,2′:5′,2′′′)tetrathiophene)) .

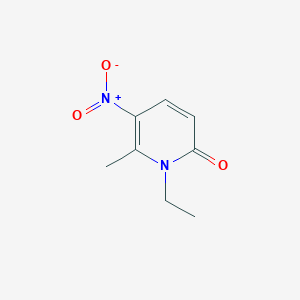

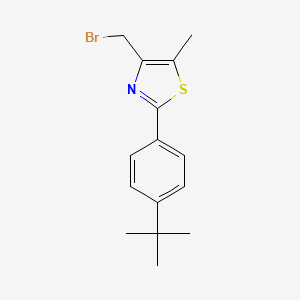

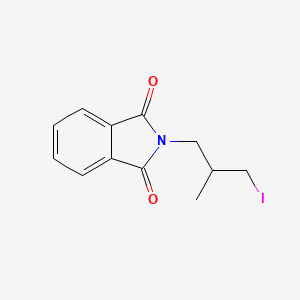

Molecular Structure Analysis

The molecular formula of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” is C5H4Br2S. It has an average mass of 255.958 Da and a monoisotopic mass of 253.840027 Da .

Chemical Reactions Analysis

“Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzo[b]thiophene, 2-bromo-3-(bromomethyl)-” include a boiling point of 253.6±25.0 °C at 760 mmHg, a vapor pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 107.2±23.2 °C .

Scientific Research Applications

Structure-Activity Relationships of Thiophene Derivatives

Thiophene derivatives, including compounds like Benzo[b]thiophene, have been reviewed for their structure-activity relationships, revealing diverse therapeutic properties influenced by various biological test systems. No consistent activity pattern has emerged from the substitution of the thiophene ring with other aromatic rings, indicating the unique contributions of specific structural features to biological activity (Drehsen & Engel, 1983).

Thiophenes in Petroleum Biodegradation

Condensed thiophenes, including those related to Benzo[b]thiophene, play a significant role in the composition of petroleum and its products. Studies on the biodegradation of thiophenes like benzothiophene and dibenzothiophene have highlighted their presence in petroleum-contaminated environments and their interaction with biodegradation processes, pointing towards the environmental impact and potential bioremediation strategies for thiophene-containing compounds (Kropp & Fedorak, 1998).

Desulfurization and Reactions on Palladium Surfaces

Research on the interaction of thiophene derivatives with palladium surfaces has provided insights into the desulfurization and denitrogenation processes. These studies contribute to our understanding of how thiophene compounds, including those structurally related to Benzo[b]thiophene, react and decompose when exposed to catalytic surfaces, which is relevant for both environmental and industrial chemistry applications (Caldwell & Land, 1997).

Supramolecular Chemistry Applications

Benzothiophene derivatives are integral to the development of supramolecular structures, such as benzene-1,3,5-tricarboxamide frameworks, for applications in nanotechnology, polymer processing, and biomedical fields. This highlights the versatility and potential of Benzo[b]thiophene-related compounds in advanced material science and engineering (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Brominated compounds are often used in medicinal chemistry due to their high reactivity, allowing them to interact with various biological targets .

Mode of Action

Brominated compounds are known to participate in various types of reactions, including nucleophilic substitutions and suzuki–miyaura cross-coupling . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their high reactivity .

Pharmacokinetics

The bromine atoms in the molecule could potentially enhance its lipophilicity, which might influence its absorption and distribution .

Result of Action

Brominated compounds can potentially induce a variety of biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(bromomethyl)-1-benzothiophene. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and their interactions with biological targets .

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUZCBNSKRVXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)

![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)